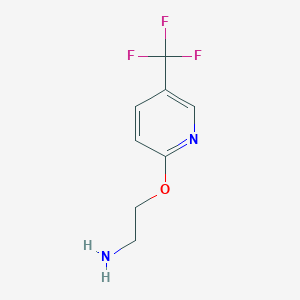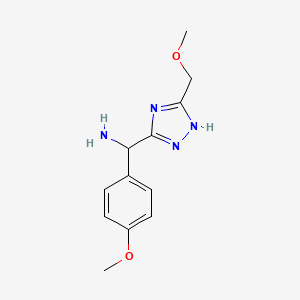
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine (2-AETFP) is an organic compound with a variety of potential applications in research and industry. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and its unique chemical properties make it suitable for a wide range of research applications.
科学的研究の応用
Coordination Chemistry
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine derivatives serve as ligands in coordination compounds due to their ability to donate electrons to metal centers. The review by Boča et al. (2011) discusses the chemistry and properties of related pyridine ligands, emphasizing their versatility in forming complex compounds with various metals. These complexes exhibit diverse properties, such as unique spectroscopic characteristics, magnetic properties, and biological and electrochemical activities, suggesting potential applications in catalysis, material science, and biomedicine (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry
In medicinal chemistry, pyridine derivatives, including 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine, are key precursors or scaffolds for synthesizing biologically active molecules. Parmar et al. (2023) highlight the importance of pyranopyrimidine scaffolds, derived from pyridine analogs, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways employing hybrid catalysts for developing these scaffolds, indicating the role of pyridine derivatives in advancing drug synthesis and discovery (Parmar, Vala, & Patel, 2023).
Analytical Chemistry
In analytical chemistry, pyridine derivatives are used in developing sensitive and selective analytical methods. Teunissen et al. (2010) review the analysis of heterocyclic aromatic amines and their metabolites in biological matrices and food, utilizing pyridine derivatives for their detection. This showcases the application of pyridine derivatives in enhancing analytical techniques for monitoring harmful compounds in food and biological samples (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Chemical Sensing
Pyridine derivatives are also used in chemical sensing applications. Abu-Taweel et al. (2022) discuss the role of pyridine derivatives in chemosensing, highlighting their high affinity for various ions and neutral species. This makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples, pointing to their utility in monitoring and environmental analysis (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
特性
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,3-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOORKHHZQWMRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)
![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)